molecular formula C13H15N3S B11805315 N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine

Cat. No.: B11805315
M. Wt: 245.35 g/mol
InChI Key: JIDTUWLTCKWFNO-UHFFFAOYSA-N
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Description

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the use of cyclobutylthiazole and pyridine-2-amine as starting materials. The reaction is often carried out under reflux conditions in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine is unique due to its specific cyclobutylthiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C13H15N3S/c1-2-7-14-12(6-1)15-8-11-9-17-13(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8H2,(H,14,15)

InChI Key

JIDTUWLTCKWFNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CNC3=CC=CC=N3

Origin of Product

United States

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